molecular formula C₅₇H₁₀₅D₅O₆ B1156386 Tristearin-d5

Tristearin-d5

Cat. No.: B1156386
M. Wt: 896.51
Attention: For research use only. Not for human or veterinary use.
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Description

Tristearin-d5 (CAS: 555-43-1) is a deuterium-labeled analog of tristearin, a triglyceride composed of three stearic acid (C18:0) chains esterified to a glycerol backbone. Its molecular formula is C₅₇H₁₀₅D₅O₆, with a molecular weight of 896.51 g/mol . The deuterium substitution at five hydrogen positions enhances its utility as an internal standard in mass spectrometry and isotopic labeling studies, particularly in lipid metabolism, environmental analysis, and mutagenicity research . This compound is classified under lipids, fatty acid derivatives, and environmental standards, distinguishing it from non-labeled triglycerides in analytical workflows .

Properties

Molecular Formula

C₅₇H₁₀₅D₅O₆

Molecular Weight

896.51

Synonyms

Octadecanoic Acid 1,1’,1’’-(1,2,3-Propanetriyl) Ester-d5;  oatex 21-d5;  Daiwax STG-d5;  Dynasan 118-d5;  Edenor NHTi-d5;  Edenor NHTl-d5;  Glycerin tristearate-d5;  Glycerine tristearate-d5;  Glycerol trioctadecanoate-d5;  Glycerol tristearate-d5;  Glyceryl t

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Tristearin-d5 belongs to the triglyceride family, which includes compounds with varying fatty acid chain lengths and saturation levels. Key structural analogs include:

Compound Fatty Acid Chains Molecular Formula Molecular Weight (g/mol) Primary Applications
This compound 3 × C18:0 (deuterated) C₅₇H₁₀₅D₅O₆ 896.51 Isotopic tracing, analytical standards
Tristearin 3 × C18:0 C₅₇H₁₁₀O₆ 891.48 Cosmetics, food additives
Tripalmitin 3 × C16:0 C₅₁H₉₈O₆ 807.34 Pharmaceutical coatings, surfactants
Triolein 3 × C18:1 C₅₇H₁₀₄O₆ 885.43 Lipid metabolism studies
Trilaurin 3 × C12:0 C₃₉H₇₄O₆ 639.00 Surfactants, lab reagents

Key Insights :

  • Chain Length : Longer saturated chains (e.g., C18 in this compound vs. C12 in trilaurin) increase melting points and hydrophobicity .
  • Deuteration: this compound’s isotopic labeling enables precise quantification in complex matrices, unlike non-deuterated analogs like tristearin .
  • Unsaturation : Triolein (C18:1) has lower thermal stability compared to saturated analogs due to double bonds .

Physicochemical Properties

Deuteration minimally alters physical properties but significantly impacts analytical detection. For example:

  • Melting Point: Tristearin (non-deuterated) melts at ~72°C, while deuterated forms show negligible differences due to isotopic substitution .
  • Solubility : All saturated triglycerides exhibit low aqueous solubility, requiring organic solvents (e.g., chloroform) for dissolution .
  • Stability : Deuteration enhances metabolic stability in tracer studies, reducing hydrogen exchange rates .

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